

# Flephedrone (4-FMC): A Scientific Retrospective on its Discovery and Pharmacological Profile

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## Compound of Interest

Compound Name: *Flephedrone*

Cat. No.: *B607461*

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## Introduction

**Flephedrone**, or 4-fluoromethcathinone (4-FMC), is a synthetic stimulant of the cathinone class. Initially synthesized in the mid-20th century for potential therapeutic applications, it re-emerged in the early 21st century as a novel psychoactive substance (NPS) on the recreational drug market. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological history of 4-FMC as documented in scientific literature, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action.

## Discovery and Historical Context

The first documented synthesis of 4-fluoromethcathinone was reported in 1952 by Kraft and Dengel.<sup>[1]</sup> The initial research aimed to explore the potential antithyroidal, antibacterial, and bacteriostatic properties of a series of substituted cathinone derivatives.<sup>[2]</sup> For several decades following its initial synthesis, 4-FMC remained a compound of purely academic interest with no significant presence in either therapeutic or recreational settings.

This changed in the late 2000s, when 4-FMC began to appear on the illicit drug market, often sold online as a "legal high" or "research chemical".<sup>[3]</sup> The first official notification of 4-FMC to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) was in 2008.<sup>[2]</sup> Its rise in popularity was part of a broader trend of synthetic cathinone abuse, with compounds like

mephedrone gaining widespread notoriety.<sup>[4]</sup> This resurgence in non-medical use prompted renewed scientific investigation into its pharmacology and toxicology.

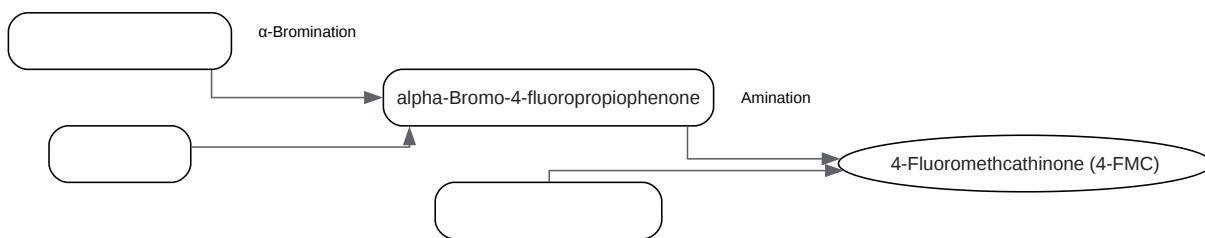
## Synthesis and Chemical Characterization

The synthesis of 4-FMC typically follows a two-step process, a common route for many synthetic cathinones.<sup>[1][5]</sup>

### General Synthesis Scheme

The synthesis involves the  $\alpha$ -bromination of a substituted propiophenone precursor, followed by a reaction with an amine. For 4-FMC, this involves:

- $\alpha$ -Bromination: 4-Fluoropropiophenone is reacted with bromine to yield 2-bromo-1-(4-fluorophenyl)propan-1-one.
- Amination: The resulting  $\alpha$ -bromo ketone is then reacted with methylamine to produce 4-fluoromethcathinone (4-FMC).



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General synthesis pathway for 4-Fluoromethcathinone (4-FMC).

## Experimental Protocol: Synthesis of Mephedrone (Adaptable for 4-FMC)

The following protocol for the synthesis of mephedrone can be adapted for 4-FMC by substituting 4-methylpropiophenone with 4-fluoropropiophenone.

### Step 1: $\alpha$ -Bromination of 4-Fluoropropiophenone

- To a solution of 4-fluoropropiophenone in a suitable solvent (e.g., dichloromethane), a drop of hydrobromic acid is added, followed by the dropwise addition of bromine at room temperature.
- The reaction mixture is stirred until the bromine color is discharged.
- The solvent is then removed under reduced pressure to yield the crude 2-bromo-1-(4-fluorophenyl)propan-1-one.

### Step 2: Amination

- The crude  $\alpha$ -bromo ketone is dissolved in a suitable solvent (e.g., toluene).
- A solution of methylamine in a solvent like ethanol is added to the reaction mixture.
- The mixture is stirred, often at room temperature, for a specified period.
- The resulting product is then typically converted to its hydrochloride salt by bubbling hydrogen chloride gas through the solution or by the addition of hydrochloric acid.
- The final product, 4-fluoromethcathinone hydrochloride, is collected by filtration and can be further purified by recrystallization.

## Pharmacology

The primary mechanism of action of 4-FMC is its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).<sup>[2]</sup> It acts as a substrate-type releaser, meaning it is transported into the presynaptic neuron and triggers the reverse transport of neurotransmitters from the neuron into the synaptic cleft.<sup>[2]</sup>

## Quantitative Pharmacological Data

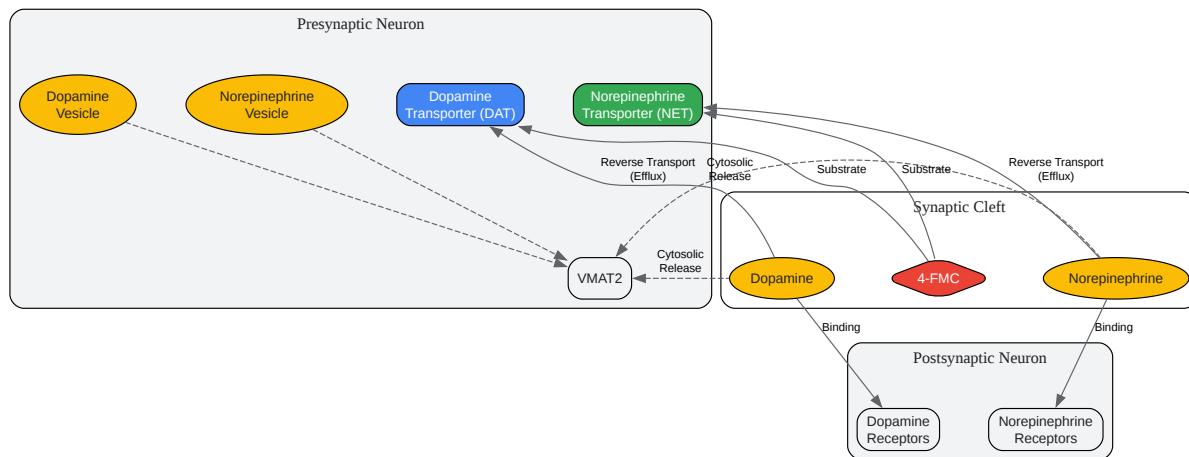
The following table summarizes the in vitro data for 4-FMC's interaction with human monoamine transporters.

Parameter	hDAT	hSERT	hNET	Reference
Binding Affinity (Ki, $\mu$ M)	10.4 $\pm$ 3.3	>100	35 $\pm$ 10	<a href="#">[6]</a>
Uptake Inhibition (IC50, $\mu$ M)	0.273 $\pm$ 0.074	>10	0.127 $\pm$ 0.020	<a href="#">[6]</a>

hDAT: human Dopamine Transporter; hSERT: human Serotonin Transporter; hNET: human Norepinephrine Transporter.

## Signaling Pathway

The interaction of 4-FMC with monoamine transporters leads to an increase in the extracellular concentrations of dopamine and norepinephrine.



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Mechanism of action of 4-FMC at the monoamine transporters.

## In Vivo Effects

Animal studies have shown that 4-FMC produces psychostimulant effects, including increased locomotor activity.<sup>[7]</sup> These effects are consistent with its action as a dopamine and norepinephrine releasing agent.

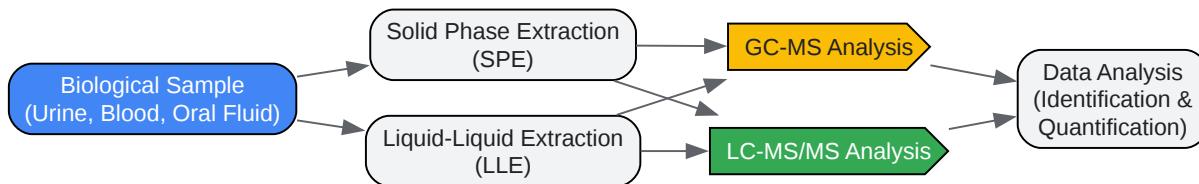
## Analytical Methodologies

The identification and quantification of 4-FMC in seized materials and biological samples are crucial for forensic and clinical purposes. Gas chromatography-mass spectrometry (GC-MS)

and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

## Experimental Workflow: Sample Analysis

The general workflow for the analysis of 4-FMC in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.



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General workflow for the analysis of 4-FMC in biological samples.

## GC-MS Protocol for Seized Samples

- Sample Preparation: A small amount of the seized powder is dissolved in a suitable organic solvent (e.g., methanol).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Temperature Program: A temperature gradient is used to separate the components of the sample.
- Injection: A small volume of the sample solution is injected into the GC.
- MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting compound is compared to a reference library for identification.

## LC-MS/MS Protocol for Biological Fluids

- Sample Preparation: Biological fluids typically require an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix interferences and concentrate the analyte.
- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (triple quadrupole or high-resolution mass spectrometer).
- LC Column: A reverse-phase column (e.g., C18).
- Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, where specific precursor-to-product ion transitions for 4-FMC are monitored.

## Conclusion

**Flephedrone** (4-FMC) represents a classic example of a compound initially synthesized for legitimate scientific inquiry that was later repurposed for recreational use. Its history underscores the importance of understanding the pharmacological profiles of novel psychoactive substances. The data and methodologies presented in this guide provide a comprehensive scientific foundation for researchers and drug development professionals working with synthetic cathinones and related compounds. The elucidation of its mechanism of action as a monoamine transporter substrate highlights a key pharmacological target for this class of stimulants. Continued research and the development of robust analytical methods are essential for monitoring the emergence of new derivatives and understanding their potential public health implications.

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